2-Chloro-5-(methanesulfinylmethyl)aniline
Overview
Description
“2-Chloro-5-(methanesulfinylmethyl)aniline” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of aniline, which is an organic compound widely used in the polymer, rubber, pharmaceutical, and dye industries .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H10ClNOS . The structure includes a benzene ring with an amine (-NH2) group, a chloro (-Cl) group, and a methanesulfinylmethyl group attached to it .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Sulfonohydrazides: A study by An, Zheng, and Wu (2014) highlights a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, leading to the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process, which involves an intramolecular 5-exo-cyclization and sulfur dioxide insertion, demonstrates the reactivity of aniline derivatives in the creation of complex organic compounds (An, Zheng, & Wu, 2014).
- N-arylation of Methanesulfonamide: Rosen et al. (2011) discuss the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method, which avoids genotoxic impurities, is applicable in the synthesis of complex molecules like dofetilide, indicating the utility of aniline derivatives in pharmaceutical synthesis (Rosen et al., 2011).
Chemical Reactions and Applications
- Ortho-Selective Chlorination: Vinayak et al. (2018) explore the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives, demonstrating the potential for selective chemical modifications in complex organic synthesis (Vinayak et al., 2018).
- Electron Impact Mass Spectra Studies: Onuska et al. (1976) investigate the electron impact and methane chemical ionization mass spectra of various aniline derivatives, providing insights into the structural analysis and fragmentation mechanisms in mass spectrometry (Onuska et al., 1976).
Environmental and Material Science Applications
- Acute Toxicity Tests: Gersich and Mayes (1986) conducted acute toxicity tests with aniline derivatives on aquatic organisms, contributing to understanding the environmental impact of these compounds (Gersich & Mayes, 1986).
- Polyaniline Synthesis and Conductivity: Stejskal et al. (2014) studied the reaction between aniline and p-benzoquinone, leading to conducting salts. This research has implications in the development of conductive polymers for electronic applications (Stejskal et al., 2014).
Properties
IUPAC Name |
2-chloro-5-(methylsulfinylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(11)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVCKQHHQUIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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